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Cat. No.: B1177281
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with Rhod 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiplexing with fluorescent probes is a powerful technique that allows for the simultaneous
measurement of multiple cellular parameters in a single experiment. This approach provides a
more comprehensive understanding of complex biological processes and their interplay. Rhod
2, a red fluorescent calcium (Ca?*) indicator, is particularly well-suited for multiplexing due to its
long excitation and emission wavelengths, which minimize spectral overlap with commonly
used green and blue fluorescent probes.[1] These application notes provide detailed protocols
and guidelines for combining Rhod 2 with other fluorescent probes to enable the simultaneous
analysis of intracellular Ca2* dynamics alongside other key cellular events.

Rhod 2 is a high-affinity Ca?* indicator that exhibits a significant increase in fluorescence
intensity upon binding to Ca2*.[1][2][3] Its acetoxymethyl (AM) ester form, Rhod 2-AM, is cell-
permeant and, once inside the cell, is cleaved by intracellular esterases to its active, cell-
impermeant form.[1][4][5] Rhod 2 has a tendency to accumulate in mitochondria, making it a
valuable tool for studying mitochondrial Ca2* dynamics.[1][6][7]
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Principles of Probe Selection for Multiplexing with
Rhod 2

Successful multiplexing relies on the careful selection of fluorescent probes with minimal
spectral overlap. The red-shifted spectrum of Rhod 2 allows for its combination with a variety of
other fluorescent indicators.

Key considerations for probe selection include:

o Spectral Compatibility: The excitation and emission spectra of the selected probes should be
sufficiently separated to allow for their independent detection with appropriate filter sets.

o Cellular Localization: Probes can be chosen to target different subcellular compartments,
enabling the simultaneous monitoring of events in, for example, the cytosol and
mitochondria.

» Analyte Specificity: Probes should be highly selective for their target analyte to avoid cross-
reactivity and ensure accurate measurements.

The following diagram illustrates the decision-making process for selecting a compatible probe
to multiplex with Rhod 2.
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Probe selection workflow for Rhod 2 multiplexing.
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Data Presentation: Spectral Properties of Rhod 2
and Compatible Probes

The following table summarizes the spectral properties of Rhod 2 and a selection of fluorescent
probes that are compatible for multiplexing experiments.

Excitation o Cellular
Probe Target Analyte Emission (nm)
(nm) Compartment

Mitochondria,

Rhod 2 Caz+ 552 581
Cytosol[1][2]
Fluo-4 Caz* 494 516 Cytosol[1]
Ca2+
Fura-2 ) ) 340/380 510 Cytosol[1][8]
(Ratiometric)

Mitochondrial
TMRE Membrane 549 574 Mitochondria[1]

Potential

Mitochondrial

Membrane 530 (monomer) / ) )
JC-1 ) 488 Mitochondria[1]
Potential 590 (aggregate)
(Ratiometric)
) Extracellular/Intr
FluoZin-3 Zn?* 494 516

acellular[9]

Experimental Protocols
General Guidelines for AM Ester Loading

The acetoxymethyl (AM) ester forms of these dyes are lipophilic and can be loaded into cells by
incubation.[4][5]

e Stock Solutions: Prepare 1-5 mM stock solutions of the AM esters in anhydrous dimethyl
sulfoxide (DMSOQ).[4][10][11] Store aliquots at -20°C, protected from light and moisture.[4]
[11]
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Working Solution: On the day of the experiment, dilute the stock solution to a final
concentration of 1-5 uM in a buffered physiological medium, such as Hanks' Balanced Salt
Solution (HBSS) or a Krebs-Ringer-HEPES-glucose (KRH-glc) buffer.[4][10][11]

Dispersing Agent: To aid in the dispersion of the nonpolar AM esters in aqueous media, the
non-ionic detergent Pluronic® F-127 can be added to the working solution at a final
concentration of 0.02-0.04%.[4][10][11] This is often achieved by mixing the AM ester stock
solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution.[10]

Anion-Transport Inhibitor: To reduce the leakage of the de-esterified indicator from the cells,
an organic anion-transport inhibitor like probenecid (1-2.5 mM) can be added to the cell
medium.[10][12]

Incubation: Incubate the cells with the AM ester solution for 15-60 minutes at 20-37°C,
protected from light.[10][11] Optimal loading concentration, time, and temperature should be
determined empirically for each cell type.[10] To minimize compartmentalization of the dye in
organelles when measuring cytosolic calcium, incubation at room temperature is
recommended.[4]

Washing and De-esterification: Before measurements, wash the cells with indicator-free
medium (with probenecid, if used) to remove extracellular dye.[10] Then, incubate for an
additional 30 minutes to allow for complete de-esterification of the intracellular AM ester.[10]

The following diagram illustrates a general experimental workflow for multiplexing with Rhod 2.
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General experimental workflow for dual-probe loading.
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Protocol 1: Simultaneous Measurement of
Mitochondrial and Cytosolic Ca?* with Rhod 2 and
Fluo-4

This protocol enables the simultaneous monitoring of Ca2* dynamics in both the mitochondria
(Rhod 2) and the cytosol (Fluo-4).

Materials:

Rhod 2-AM (1-5 mM in DMSO)

Fluo-4 AM (1-5 mM in DMSO)

Pluronic® F-127 (20% w/v in DMSO)

Probenecid (250 mM in aqueous solution)

Physiological buffer (e.g., HBSS or KRH-gIc)

Cells of interest cultured on coverslips or in imaging plates
Procedure:
e Prepare Rhod 2 Loading Solution:

o In a microcentrifuge tube, mix 1 pL of Rhod 2-AM stock solution with 1 pL of 20%
Pluronic® F-127.

o Add 1 mL of physiological buffer to achieve a final Rhod 2-AM concentration of 1-5 pM.
o Add probenecid to a final concentration of 1-2.5 mM, if desired.
e Load with Rhod 2-AM:

o Aspirate the culture medium from the cells.
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o Add the Rhod 2 loading solution and incubate for 30-45 minutes at 37°C, protected from
light.

e Wash:

o Gently wash the cells twice with warm physiological buffer (containing probenecid, if
used).

e Prepare Fluo-4 Loading Solution:

o In a separate tube, mix 1 pL of Fluo-4 AM stock solution with 1 pL of 20% Pluronic® F-
127.

o Add 1 mL of physiological buffer for a final Fluo-4 AM concentration of 1-5 uM.
o Add probenecid to a final concentration of 1-2.5 mM, if desired.
e Load with Fluo-4 AM:

o Add the Fluo-4 loading solution to the cells and incubate for 20-30 minutes at room
temperature, protected from light.

o Final Wash and De-esterification:
o Wash the cells twice with warm physiological buffer (containing probenecid, if used).

o Add fresh physiological buffer and incubate for 30 minutes at 37°C to allow for complete
de-esterification of both dyes.

e Imaging:

o Image the cells using a fluorescence microscope equipped with appropriate filter sets for
Fluo-4 (Excitation/Emission: ~494/516 nm) and Rhod 2 (Excitation/Emission: ~552/581
nm).[1]

o Acquire images sequentially to minimize bleed-through, or simultaneously if the imaging
system allows for efficient spectral separation.
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Protocol 2: Ratiometric Measurement of Cytosolic
Ca?* with Fura-2 and Mitochondrial Ca?* with Rhod 2

This protocol combines the ratiometric Ca2* indicator Fura-2 for quantitative cytosolic Caz*
measurements with Rhod 2 for monitoring mitochondrial Ca2+*.[8]

Materials:

Rhod 2-AM (1-5 mM in DMSO)

e Fura-2 AM (1-5 mM in DMSO)

¢ Pluronic® F-127 (20% w/v in DMSO)

e Probenecid (250 mM in agueous solution)

» Physiological buffer (e.g., HBSS or KRH-glc)

o Cells of interest cultured on coverslips or in imaging plates

Procedure:

e Load with Rhod 2-AM:

o Follow steps 1 and 2 from Protocol 1 to load the cells with Rhod 2-AM.

e Wash:

o Gently wash the cells twice with warm physiological buffer (containing probenecid, if
used).

e Prepare Fura-2 Loading Solution:

o In a separate tube, mix 1 pL of Fura-2 AM stock solution with 1 pL of 20% Pluronic® F-
127.

o Add 1 mL of physiological buffer for a final Fura-2 AM concentration of 1-5 pM.
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o Add probenecid to a final concentration of 1-2.5 mM, if desired.

e Load with Fura-2 AM:

o Add the Fura-2 loading solution to the cells and incubate for 30-45 minutes at room
temperature, protected from light.

o Final Wash and De-esterification:
o Wash the cells twice with warm physiological buffer (containing probenecid, if used).

o Add fresh physiological buffer and incubate for 30 minutes at 37°C to allow for complete
de-esterification of both dyes.

e Imaging:

o Image the cells using a fluorescence imaging system capable of rapid wavelength
switching for Fura-2 excitation (340 nm and 380 nm) and a separate channel for Rhod 2
excitation (~552 nm).[8]

o Collect emission for Fura-2 at ~510 nm and for Rhod 2 at ~581 nm.[1][8] The ratio of Fura-
2 emission at 340 nm and 380 nm excitation provides a quantitative measure of cytosolic
[Caz*].

Protocol 3: Simultaneous Measurement of
Mitochondrial Ca?* and Mitochondrial Membrane
Potential with Rhod 2 and TMRE

This protocol allows for the simultaneous assessment of two key parameters of mitochondrial
function: Ca2* concentration and membrane potential.

Materials:
e Rhod 2-AM (1-5 mM in DMSO)

o Tetramethylrhodamine, ethyl ester (TMRE) (1 mM in DMSO)
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e Pluronic® F-127 (20% w/v in DMSO)

e Physiological buffer (e.g., HBSS or KRH-glc)

o Cells of interest cultured on coverslips or in imaging plates
Procedure:

e Prepare Co-loading Solution:

o In a microcentrifuge tube, mix 1 pL of Rhod 2-AM stock solution with 1 pL of 20%
Pluronic® F-127.

o Add 1 mL of physiological buffer.

o Add TMRE stock solution to a final concentration of 25-100 nM. The optimal concentration
of TMRE should be determined empirically to avoid quenching effects.

o Vortex briefly to mix.
e Co-load with Rhod 2-AM and TMRE:

o Aspirate the culture medium from the cells.

o Add the co-loading solution and incubate for 20-30 minutes at 37°C, protected from light.
o Wash and De-esterification:

o Wash the cells twice with warm physiological buffer.

o Add fresh physiological buffer and incubate for 30 minutes at 37°C to allow for de-
esterification of Rhod 2-AM.

e Imaging:

o Image the cells using a fluorescence microscope. While Rhod 2 and TMRE have
overlapping spectra, they can often be distinguished using appropriate filter sets or
spectral imaging and linear unmixing techniques.
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o Excitation for both probes can be achieved around 540-560 nm.

o Use distinct emission filters to separate the signals (e.g., 570-590 nm for TMRE and >600
nm for Rhod 2), although some bleed-through may occur. Spectral imaging followed by
linear unmixing is the most robust method for separating these signals.

Signaling Pathway: Intracellular Calcium Dynamics

The following diagram illustrates the key pathways involved in intracellular calcium signaling,
which can be monitored using Rhod 2 and other calcium indicators.
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Simplified intracellular calcium signaling pathway.
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Conclusion

The red-shifted spectral properties of Rhod 2 make it an excellent choice for multiplexing
experiments, enabling the simultaneous investigation of multiple cellular processes. By
carefully selecting compatible fluorescent probes and optimizing loading and imaging protocols,
researchers can gain deeper insights into the complex interplay of signaling pathways in health
and disease. The protocols provided here serve as a starting point, and optimization for specific
cell types and experimental conditions is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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